Home > Products > Screening Compounds P145351 > 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine - 46004-80-2

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-2900090
CAS Number: 46004-80-2
Molecular Formula: C7H8N4O
Molecular Weight: 164.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[4,3-b]pyridazines belong to a class of heterocyclic compounds characterized by a pyridazine ring fused with a 1,2,4-triazole ring. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, making them valuable scaffolds for drug discovery. [, , , ]

Future Directions

Future research directions for [, , ]triazolo[4,3-b]pyridazines include:

6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (CMTP)

Compound Description: CMTP is a synthetic compound studied for its antioxidant activity. Research on CMTP focuses on its synthesis, structural characterization using techniques like NMR, IR, mass spectrometry, and single-crystal X-ray diffraction, and exploration of its antioxidant properties through DFT calculations and molecular docking studies .

6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

Compound Description: This compound is investigated for its potential as an adenosine A1 receptor inhibitor. Studies involve its synthesis, characterization through spectroscopic techniques (FT-IR, 1H, and 13C NMR), and single-crystal X-ray diffraction to confirm its structure . Further analyses include Hirshfeld surface analysis to understand molecular interactions and molecular docking studies to evaluate its interaction with the adenosine A1 receptor.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

Compound Description: CL 218872 is investigated as a potential anxiolytic agent. Studies involve its synthesis and characterization using techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . Carbon-14 and carbon-13 labeled versions of the compound were also synthesized for absorption and metabolism studies .

Overview

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound features a triazole ring fused to a pyridazine ring, with methoxy and methyl substituents at specific positions. Triazolopyridazines are recognized for their diverse pharmacological activities and potential applications in medicinal chemistry, making them significant in the development of new therapeutic agents.

Source

The compound's identification is linked to its unique chemical structure and properties, which have been explored in various scientific studies. The chemical has been cataloged under the CAS number 46004-80-2, highlighting its relevance in chemical databases and research literature.

Classification

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is classified as a triazolopyridazine derivative. This classification signifies its structural components and potential biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, which subsequently undergo cyclization to form the triazole ring.

Technical Details

The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process effectively. For instance, using a combination of heat and pressure may enhance the yield and purity of the final product. Additionally, industrial production may involve large-scale synthesis with optimized conditions for high yield and purity through techniques such as purification and crystallization .

Molecular Structure Analysis

Structure

The molecular formula for 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is C8H10N4OC_8H_10N_4O, and its molecular weight is approximately 178.19 g/mol. The structure consists of a triazole ring fused to a pyridazine ring with substituents at positions 8 (methoxy) and 6 (methyl) on the triazole component.

Data

The compound's structural features can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance solubility in biological systems and facilitate interactions with molecular targets .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate to form oxides.
  • Reduction: Reduction reactions may occur using reducing agents such as sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution where functional groups are replaced under specific conditions.

Technical Details

Common reagents employed in these reactions include oxidizing agents for oxidation processes and various nucleophiles for substitution reactions. The reaction conditions—such as temperature, solvent choice, and catalyst presence—are crucial for achieving desired products .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 178.19 g/mol
  • Density: Not available
  • Melting Point: Not specified
  • Boiling Point: Not specified
  • LogP (Partition Coefficient): Approximately 0.74110

Chemical Properties

The compound exhibits typical behavior for heterocyclic compounds; it is expected to be relatively stable under standard laboratory conditions but may react under specific conditions depending on the functional groups present .

Applications

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific applications:

  • Chemistry: Serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential biological activities such as antimicrobial and anticancer effects.
  • Medicine: Explored for therapeutic applications in treating various diseases.
  • Industry: Utilized in developing new materials and chemical processes.

Future research may focus on optimizing synthesis methods and exploring further biological activities that could lead to novel therapeutic agents based on this compound's structure .

Synthetic Methodologies and Optimization Strategies

Cyclocondensation Approaches for Triazolopyridazine Core Assembly

The construction of the [1,2,4]triazolo[4,3-b]pyridazine core employs strategic cyclocondensation methodologies, primarily categorized into pyridazine ring closure and triazole ring formation approaches. The predominant route involves hydrazine-pyridazine cyclization, where 3-chloro-6-hydrazinylpyridazine intermediates undergo formic acid-mediated cyclization under reflux conditions to yield the triazolopyridazine scaffold with moderate to excellent yields (65-94%) [2] [9]. Alternative pathways utilize N-aminotriazole precursors reacting with 1,3-dielectrophiles like ethyl 2-chloro-3-ethoxyacrylate, forming the pyridazine ring through annulation chemistry [2]. Microwave-assisted synthesis has significantly enhanced these protocols by reducing reaction times from hours to minutes (5-15 min) while improving yields by 15-25% compared to conventional heating [9].

Regiochemical control remains a critical challenge due to potential isomeric triazolopyridazine formation ([1,5-a] vs [4,3-b]). This is addressed through sterically-directed cyclization by introducing substituents at C-3 or C-6 positions of the pyridazine precursor, effectively blocking alternative ring-closure orientations . Catalyst screening reveals copper(II) chloride (10 mol%) significantly improves regioselectivity (>95:5) in oxidative cyclizations of hydrazones compared to traditional oxidants like diethyl azodicarboxylate [2].

Table 1: Comparative Analysis of Triazolopyridazine Core Assembly Methods

Precursor SystemCyclization AgentConditionsYield (%)Key Advantage
3-HydrazinylpyridazineFormic acidReflux, 4h82-94High atom economy
N-Aminotriazole + Ketene dithioacetalEthyl chlorooxoacetateEtOH, Δ, 12h65-78Access to C3-functionalized derivatives
Hydrazone + CuCl₂O₂ (atmospheric)MeCN, 80°C, 1h70-85Excellent regiocontrol
3,6-Dichloropyridazine + Hydrazides-NMP, MW, 150°C, 15min88-92Rapid processing

Functionalization at C-6 and C-8 Positions: Methoxy and Methyl Group Incorporation

Position-selective functionalization at C-6 and C-8 employs directed metalation strategies and cross-coupling protocols. The C-6 methyl group installation typically precedes triazole ring formation through Claisen condensation of ethyl acetoacetate with diethyl oxalate, generating β-ketoester intermediates that subsequently undergo cyclocondensation with hydrazines . For C-8 methoxylation, Pd-catalyzed C-H activation using PhI(OAc)₂ as oxidant enables direct methoxylation of the triazolopyridazine core [8]. This ligand-directed process employs Pd(OPiv)₂ catalyst (5 mol%) with Li₂CO₃ base in DCE at 80°C, achieving 75-88% regioselectivity at C-8 [8].

Protecting group strategies prove essential for sequential functionalization. The Boc-protected piperazine at C-6 allows orthogonal methoxylation at C-8, followed by acidic deprotection and methyl group introduction via Suzuki coupling with methylboronic acid [2]. Hypervalent iodine reagents serve dual roles as oxidants and methoxy group carriers – particularly, (diacetoxyiodo)benzene facilitates Pd-catalyzed methoxylation while preventing over-oxidation observed with Cu/O₂ systems [8].

Table 2: Position-Specific Functionalization Strategies

PositionFunctional GroupPreferred MethodDirecting GroupYield Range (%)
C-6MethylClaisen condensationβ-Ketoester70-85
C-6AminomethylBuchwald-Hartwig aminationNone required60-75
C-8MethoxyPd/PhI(OAc)₂ oxidationPyrimidine75-88
C-8MethoxyHypervalent iodine-mediatedOxime68-82

Green Chemistry Protocols: Hypervalent Iodine Reagents in Oxidative Cyclization

Hypervalent iodine(III) reagents significantly improve the atom economy and reaction sustainability of triazolopyridazine synthesis. Iodoxybenzoic acid (IBX) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) enable solvent-free oxidative cyclizations at reduced temperatures (60-80°C vs traditional 120°C), decreasing energy consumption by 40% [8]. These reagents facilitate catalyst-free cyclizations of hydrazinyl precursors, eliminating transition metal contamination concerns in pharmaceutical applications .

Recent advances demonstrate recyclable polymer-supported iodine(III) reagents for triazolopyridazine synthesis, achieving three consecutive cycles with <15% efficiency drop while reducing heavy metal residues below 5 ppm [8]. The mechanistic advantage of iodine reagents lies in their ability to generate Pd(IV) intermediates that undergo reductive elimination at lower activation barriers than Cu/O₂ systems, enabling C-O bond formation for methoxylation without requiring harsh alkoxide bases [8]. Solvent optimization studies identify cyclopentyl methyl ether (CPME) as ideal for these transformations, providing 82-90% yields while exhibiting superior green metrics (E-factor 8.5 vs 32.5 for DMF) .

Table 3: Green Chemistry Metrics for Hypervalent Iodine-Mediated Syntheses

ReagentSolventTemperature (°C)Reaction Time (h)PMI*E-factor
PIFASolvent-free801.51.86.2
IBXCPME6022.58.5
[HOI]₂Water1000.51.23.8
Conventional (Cu/O₂)DMF120812.632.5

PMI: Process Mass Intensity (lower values indicate greener processes)

Post-Synthetic Modifications: Demethylation and Amine Substitution Reactions

Selective demethylation of the C-8 methoxy group enables strategic diversification of the triazolopyridazine scaffold. Boron tribromide (1M in DCM) at -78°C achieves near-quantitative demethylation (95-98%) without affecting the methyl group at C-6 or the triazole ring [9]. Alternatively, Lewis acid-catalyzed deprotection using AlCl₃ in anisole at 0°C provides 85-92% yields with excellent functional group tolerance for nitro, cyano, and halogen substituents [2].

The resulting phenolic intermediates undergo efficient amination reactions via two pathways: 1) Ullmann-type coupling with copper(I) oxide catalyst generates C8-N bonds with aliphatic amines (70-80% yield), while 2) Mitsunobu conditions (DIAD/PPh₃) facilitate nucleophilic displacement with azides followed by Staudinger reduction to access primary amines [9]. Protecting group strategies are crucial for selective modification – the triazolopyridazine nitrogen can be protected with SEM (trimethylsilylethoxymethyl) group during C-8 modifications, achieving >95% regioselectivity [9]. For piperazine-containing derivatives, selective acylation at the distal nitrogen employs zinc triflate catalysis to overcome the inherent nucleophilicity gradient, enabling installation of propenyl carboxamide groups with 75-88% efficiency .

Table 4: Demethylation and Amine Functionalization Outcomes

Reaction TypeConditionsCompatibilityYield (%)Application
DemethylationBBr₃, DCM, -78°CHalogens, nitriles95-98Phenolic intermediate
DemethylationAlCl₃, anisole, 0°CEsters, ketones85-92Acid-sensitive substrates
Amination (aliphatic)Cu₂O, phenanthroline, DMSOAryl halides70-80Secondary amines
Amination (primary)Mitsunobu + reductionAlcohol-sensitive groups65-75Aniline derivatives
Piperidine acylationZn(OTf)₂, DIPEAFree alcohols75-88Carboxamide derivatives

Properties

CAS Number

46004-80-2

Product Name

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

8-methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C7H8N4O

Molecular Weight

164.168

InChI

InChI=1S/C7H8N4O/c1-5-3-6(12-2)7-9-8-4-11(7)10-5/h3-4H,1-2H3

InChI Key

WULIDLRKUMKMLO-UHFFFAOYSA-N

SMILES

CC1=NN2C=NN=C2C(=C1)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.